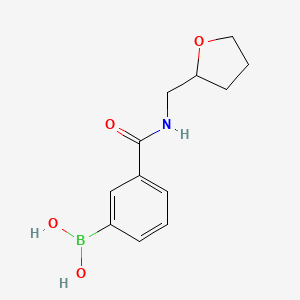

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(oxolan-2-ylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1,3-4,7,11,16-17H,2,5-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSWJBFUUNHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675304 | |

| Record name | (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-83-0 | |

| Record name | B-[3-[[[(Tetrahydro-2-furanyl)methyl]amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[(Oxolan-2-yl)methyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery

Boronic acids and their derivatives are cornerstones of modern medicinal chemistry, primarily due to their versatile reactivity in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] The compound this compound (CAS No. 1218790-83-0)[3] is a bifunctional molecule of significant interest. It incorporates a phenylboronic acid moiety, a key pharmacophore for covalent inhibition and a versatile synthetic handle, with a tetrahydrofuran-containing side chain. This latter group can enhance solubility and provide specific hydrogen bonding interactions within a biological target. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in the principles of robust and scalable organic chemistry.

Section 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule hinges on the formation of a stable amide bond. A logical retrosynthetic disconnection breaks the molecule at the amide linkage, revealing two primary starting materials: 3-aminophenylboronic acid and a carboxylic acid derivative of (tetrahydrofuran-2-yl)methanamine, or more directly, coupling 3-carboxy-phenylboronic acid with (tetrahydrofuran-2-yl)methanamine. For the purpose of this guide, we will focus on the more direct and commonly employed forward synthesis involving the acylation of an amine.

Our synthetic strategy will therefore be the direct amide coupling between 3-aminophenylboronic acid and a suitable activated form of a tetrahydrofuran-based carboxylic acid. However, a more practical and widely applicable approach involves the coupling of 3-aminophenylboronic acid with (tetrahydrofuran-2-yl)methanamine via an amide bond formation with a dicarboxylic acid derivative of the phenyl ring. For the synthesis of the title compound, the most direct pathway is the amide coupling of 3-aminophenylboronic acid with (tetrahydrofuran-2-yl)methanoyl chloride or a similar activated species.

A more accessible and reliable method, which we will detail, involves the coupling of 3-carboxyphenylboronic acid with (tetrahydrofuran-2-yl)methanamine. This approach avoids potential complications with the free amine on the boronic acid starting material.

Visualizing the Synthetic Strategy

Caption: Retrosynthetic analysis of the target molecule.

Section 2: The Core Protocol: Amide Bond Formation

The formation of the amide bond is the critical step in this synthesis. While seemingly straightforward, the choice of coupling reagents and reaction conditions is paramount to achieving high yield and purity, especially when dealing with functionalized molecules like boronic acids.[4]

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Purpose |

| 3-Carboxyphenylboronic acid | ≥97% | Sigma-Aldrich | Starting material |

| (Tetrahydrofuran-2-yl)methanamine | ≥98% | Commercially Available | Starting material |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Commercially Available | Coupling reagent |

| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Commercially Available | Non-nucleophilic base |

| DMF (N,N-Dimethylformamide) | Anhydrous, ≥99.8% | Commercially Available | Solvent |

| Ethyl acetate | ACS Grade | Commercially Available | Extraction solvent |

| 1 M HCl (Hydrochloric acid) | Aqueous | Commercially Available | Aqueous wash |

| Saturated aq. NaHCO₃ (Sodium Bicarbonate) | Commercially Available | Aqueous wash | |

| Brine (Saturated aq. NaCl) | Commercially Available | Aqueous wash | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent |

Step-by-Step Experimental Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-carboxyphenylboronic acid (1.0 eq).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely.

-

Addition of Amine and Base: To the stirred solution, add (tetrahydrofuran-2-yl)methanamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Activation: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired this compound as a solid.

Causality Behind Experimental Choices

-

HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).[5] It rapidly activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

DIPEA as a Base: A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt formed during the activation and to scavenge the proton from the amine, without competing in the coupling reaction.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the boronic acid moiety. Boronic acids can be unstable under certain conditions.[6]

Visualizing the Reaction Workflow

Caption: Step-by-step workflow for the synthesis.

Section 3: Mechanistic Insights

The amide bond formation proceeds via the activation of the carboxylic acid by HATU. The following diagram illustrates the generally accepted mechanism.

Caption: Generalized mechanism of HATU-mediated amide coupling.

Section 4: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (LC-MS or HRMS): To verify the molecular weight of the product.

-

HPLC: To determine the purity of the final compound.

Section 5: Concluding Remarks and Future Directions

The protocol outlined in this guide provides a reliable and robust method for the synthesis of this compound. This molecule serves as a valuable building block for further chemical elaboration, particularly in the context of Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures for drug discovery programs.[7][8][9] The principles and techniques described herein are broadly applicable to the synthesis of other substituted phenylboronic acids.

References

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery - PMC - NIH. (n.d.).

- Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing). (2024).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).

- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (n.d.).

- 3-Aminophenylboronic acid 98 85006-23-1 - Sigma-Aldrich. (n.d.).

- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- ortho-(Aminomethyl)phenylboronic acids—synthesis, structure and sugar receptor activity. (2008).

- University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015).

- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2025).

- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008).

- 3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid - BLDpharm. (n.d.).

- Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.).

- (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid - ChemScene. (n.d.).

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).

- Masking Boronic Acids for Suzuki Coupling - YouTube. (2011).

- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed. (2005).

- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene - ChemSpider Synthetic Pages. (n.d.).

- LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE A. (2019).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1218790-83-0|(3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 6. youtube.com [youtube.com]

- 7. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

physicochemical properties of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Introduction: Bridging Molecular Properties and Therapeutic Potential

The ascent of boronic acid derivatives from synthetic curiosities to clinically approved therapeutics, such as bortezomib and vaborbactam, marks a significant milestone in medicinal chemistry.[1][2] Their unique ability to form reversible covalent bonds with biological nucleophiles has positioned them as powerful inhibitors for various enzyme classes.[3] The compound of interest, this compound, integrates the versatile phenylboronic acid scaffold with a flexible and polar tetrahydrofuran moiety.

The journey of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally governed by its physicochemical properties.[4] These intrinsic characteristics—such as acidity, lipophilicity, and solubility—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[5][6] A thorough and early-stage characterization of these properties is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational drug design, guiding formulation strategies and predicting in vivo behavior.[4][7]

This technical guide provides a comprehensive analysis of the core . Moving beyond simple data reporting, this document delves into the causality behind experimental methodologies and the interpretation of results, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is the foundation upon which all physicochemical analysis is built.

| Attribute | Details | Source |

| Compound Name | This compound | [8] |

| Molecular Formula | C₁₂H₁₆BNO₄ | [8] |

| Molecular Weight | 249.07 g/mol | N/A |

| Monoisotopic Mass | 249.11723 Da | [8] |

| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | [8] |

| InChIKey | OBHSWJBFUUNHJE-UHFFFAOYSA-N | [8] |

| 2D Structure |  | [8] |

Acidity Constant (pKa): The Key to Biological Interaction

2.1 Theoretical Framework & Scientific Importance Unlike carboxylic acids, which are classic Brønsted acids, boronic acids function as Lewis acids. In aqueous solution, the boron atom accepts a hydroxide ion to form a tetrahedral boronate species, releasing a proton in the process.[9] The pKa is the pH at which the neutral trigonal boronic acid and the anionic tetrahedral boronate are present in equal concentrations. This equilibrium is pivotal for several reasons:

-

Target Binding: The tetrahedral boronate is often the species that interacts with target enzymes.

-

Solubility: The anionic boronate form is typically more water-soluble than the neutral acid.

-

Membrane Permeability: The neutral form is more likely to cross lipid membranes.

The pKa of unsubstituted phenylboronic acid is approximately 8.8.[10][11] The presence of an electron-withdrawing carbamoyl group in the meta position is expected to lower this pKa, likely into the physiological range, thereby increasing the proportion of the active boronate form at pH 7.4.[12]

2.2 Predicted Physicochemical Properties While experimental data for the title compound is not publicly available, values can be estimated based on its structure and data from similar compounds.

| Parameter | Predicted Value/Range | Rationale & Comparative Compounds |

| pKa | 7.5 - 8.5 | Phenylboronic acid pKa is ~8.8[10]. Electron-withdrawing substituents lower the pKa[12]. A meta-carbamoyl group provides moderate electron-withdrawing character. |

| cLogP | -0.5 to 0.5 | (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid has a predicted LogP of -0.11[13]. The tetrahydrofuran analog is expected to be slightly more polar. |

2.3 Experimental Protocol: Potentiometric Titration Potentiometric titration is the gold standard for pKa determination, measuring the change in pH of a solution upon the addition of a titrant.[14][15]

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, such as a water/methanol co-solvent system to ensure solubility. An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.

-

System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration - Acidic Range: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all basic functionalities and generate a complete titration curve.

-

Titration - Basic Range: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve using specialized software that fits the data to the Henderson-Hasselbalch equation.[14]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP / logD): A Predictor of ADME Properties

3.1 Theoretical Framework & Scientific Importance Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADME profile. It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for the ionizable species at a specific pH.[16]

-

logP: Describes the partitioning of the neutral form of the molecule between n-octanol and water.

-

logD: Accounts for both the neutral and ionized forms at a given pH, making it more physiologically relevant. For an acid, logD will decrease as the pH increases above the pKa due to ionization.[17]

Lipophilicity is a key component of drug-likeness rules, such as Lipinski's Rule of 5, and influences membrane permeability, plasma protein binding, and metabolic clearance.[18]

3.2 Experimental Protocol: Shake-Flask Method for logD₇.₄ The shake-flask method is the traditional and most reliable technique for determining partition coefficients.[19][20]

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[17]

-

Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing known volumes of the pre-saturated n-octanol and PBS (e.g., 1 mL of each). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.

-

Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed to achieve a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, typically HPLC-UV, against a standard curve.

-

Calculation: Calculate logD using the formula: logD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[18]

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility: The Prerequisite for Absorption

4.1 Theoretical Framework & Scientific Importance Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and is a critical prerequisite for oral drug absorption.[21] Poor solubility is a major hurdle in drug development, often leading to low bioavailability.[22] It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. This is a fundamental, material-sparing measurement crucial for late-stage development and formulation.[23][24]

-

Kinetic Solubility: Measured by adding a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. It reflects the concentration before the compound precipitates and is often higher than thermodynamic solubility because it may form an amorphous precipitate or a supersaturated solution.[22][25] This high-throughput method is valuable for screening compounds in early discovery.[23]

4.2 Experimental Protocol: Kinetic and Thermodynamic Assays

Methodology for Kinetic Solubility:

-

Sample Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM in DMSO).

-

Assay: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS at pH 7.4).

-

Incubation & Detection: Shake the plate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity of the solution using nephelometry or UV-Vis spectroscopy to detect precipitation.[25]

-

Quantification (Optional): Alternatively, filter the samples through a filter plate, and quantify the concentration in the filtrate via HPLC-UV.

Methodology for Thermodynamic Solubility:

-

Sample Preparation: Add an excess amount of the solid, crystalline compound to a vial containing the aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Shake or stir the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[24][25]

-

Sample Processing: Filter the suspension through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Determine the concentration of the compound in the clear filtrate using a validated HPLC-UV method. The solid material should also be analyzed (e.g., by microscopy) to check for any changes in crystalline form.[22]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The impact of API properties on product design [manufacturingchemist.com]

- 5. labinsights.nl [labinsights.nl]

- 6. oceanicpharmachem.com [oceanicpharmachem.com]

- 7. pharmainventor.com [pharmainventor.com]

- 8. PubChemLite - this compound (C12H16BNO4) [pubchemlite.lcsb.uni.lu]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 12. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

- 14. DSpace [kuscholarworks.ku.edu]

- 15. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. ovid.com [ovid.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid, a molecule of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of organic synthesis and medicinal chemistry to present a robust theoretical framework for its preparation, characterization, and potential applications. By examining the well-documented roles of its constituent moieties—the phenylboronic acid group and the tetrahydrofuran ring—we extrapolate its likely biological activities and therapeutic promise, particularly in the realm of enzyme inhibition. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and structurally related compounds.

Introduction: Unpacking a Molecule of Interest

This compound, identified by the CAS number 1218790-83-0 , is a synthetic organic compound that marries two key pharmacophores: a phenylboronic acid and a tetrahydrofuran-containing side chain.[1] The convergence of these structural motifs suggests a strong potential for biological activity, making it a compelling target for drug discovery and development programs.

Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with the active sites of various enzymes, particularly serine proteases.[2] This has led to the successful development of blockbuster drugs like the proteasome inhibitor bortezomib, used in cancer therapy.[2] The boronic acid moiety acts as a warhead, targeting specific amino acid residues within an enzyme's catalytic domain.

The tetrahydrofuran (THF) ring, a common structural element in numerous natural products and pharmaceuticals, often contributes to improved pharmacokinetic properties, such as solubility and metabolic stability.[3] Its inclusion in a molecule can enhance binding affinity to biological targets and is a feature of several FDA-approved drugs.[4][5] The specific linkage in the title compound, an amide bond connecting the phenylboronic acid to the tetrahydrofurfuryl group, provides a stable and synthetically accessible scaffold.

This guide will first propose a logical and feasible synthetic pathway for this compound, drawing upon established methodologies for amide bond formation and boronic acid synthesis. Subsequently, we will delve into its potential biological applications, hypothesizing its mechanism of action based on the known pharmacology of related compounds.

Physicochemical Properties and Structural Data

A summary of the key identifiers and calculated properties for this compound is presented below. These values are crucial for its characterization and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1218790-83-0 | [1] |

| Molecular Formula | C12H16BNO4 | |

| Molecular Weight | 249.07 g/mol | |

| Canonical SMILES | C1C(OCCC1)CNC(=O)C2=CC=CC(=C2)B(O)O | N/A |

| InChI Key | N/A | N/A |

Proposed Synthesis and Experimental Workflow

Retrosynthetic Analysis

The proposed synthesis hinges on the formation of the central amide bond. This disconnection leads to two readily available or easily synthesizable starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This protocol outlines a standard procedure for the amide coupling reaction.

Materials:

-

3-Boronobenzoic acid

-

(Tetrahydrofuran-2-yl)methanamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-boronobenzoic acid (1.0 equivalent) in anhydrous DMF.

-

Activation: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add (tetrahydrofuran-2-yl)methanamine (1.1 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Applications and Mechanism of Action

The structural features of this compound strongly suggest its potential as an enzyme inhibitor, particularly targeting serine proteases.

Hypothesized Mechanism of Action

The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases.[2] The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the active site serine residue. This forms a reversible tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity.

Sources

- 1. 1218790-83-0|(3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid (BLDP-BD255904-1g) bei Hölzel-Diagnostika [hoelzel-biotech.com]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

Preamble: A Framework for Assessed Risk

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-((tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid (CAS No. 1218790-83-0)[1]. As specific toxicological and safety data for this compound are not extensively published, this guide is built upon a foundation of established principles for handling the arylboronic acid class of compounds, of which it is a member. The protocols and recommendations herein are derived from surrogate data for structurally related compounds, such as phenylboronic acid, and general best practices for laboratory safety.[2] The core philosophy is to treat the compound with the recognition of "having unknown hazards and toxicity" and to empower the researcher with a robust framework for risk mitigation.[2]

Hazard Identification and Toxicological Profile

This compound is a complex organoboron compound.[3][4] Its hazard profile is primarily dictated by the phenylboronic acid functional group. Boronic acids, as a class, are Lewis acids and can interact with biological molecules.[3][5] While many are considered to have low acute toxicity, they are not inert and present several potential hazards that must be managed.[6]

Recent studies have indicated that some arylboronic acids may be weakly mutagenic in microbial assays, elevating their status to potentially genotoxic impurities (PGIs) in pharmaceutical development.[7][8] Therefore, minimizing exposure is of paramount importance.

Table 1: Surrogate-Based Hazard Profile (Derived from Phenylboronic Acid Data)

| Hazard Classification | Description | GHS Statement | Primary Sources |

|---|---|---|---|

| Acute Oral Toxicity | Harmful if swallowed. The oral LD50 for phenylboronic acid in rats is reported as 740 mg/kg. | H302: Harmful if swallowed | [9][10] |

| Skin Irritation | Causes skin irritation upon contact. | H315: Causes skin irritation | [11] |

| Eye Irritation | Causes serious eye irritation. Direct contact can lead to damage. | H319: Causes serious eye irritation | [11][12] |

| Respiratory Irritation | May cause respiratory tract irritation if dust is inhaled. | H335: May cause respiratory irritation | [11][12] |

| Potential Genotoxicity | Some arylboronic acids have shown weak mutagenic activity. This compound should be handled as a potential PGI. | Not formally classified, but a critical consideration. |[7][8] |

Exposure Controls and Personal Protective Equipment (PPE)

A proactive and comprehensive approach to exposure control is mandatory. Engineering controls form the first line of defense, supplemented by a stringent personal protective equipment protocol.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred environment for all weighing, transfer, and reaction setup operations.[9][12]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[9][13]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist but a system designed to prevent all routes of exposure—inhalation, ingestion, skin, and eye contact.

Diagram 1: Hazard Mitigation Workflow This diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Logical workflow from hazard assessment to safe execution.

Table 2: Personal Protective Equipment (PPE) Specifications

| PPE Category | Specification | Rationale | Primary Sources |

|---|---|---|---|

| Eye/Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>1 g) or when there is a significant splash risk. | Protects eyes from dust particles and splashes. Standard safety glasses are insufficient. | [12][14][15] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use. | Prevents skin contact and absorption. Change gloves immediately upon contamination. | [12][14][15] |

| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes must be worn. An impervious apron is recommended for transfer operations. | Protects skin from accidental spills and contact. | [14] |

| Respiratory Protection | For handling the solid compound outside of a fume hood (not recommended), a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is the minimum requirement to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |[12][14] |

Safe Handling, Storage, and Stability

Arylboronic acids possess unique stability characteristics that necessitate specific handling and storage protocols.

Chemical Stability and Storage

-

Hygroscopicity: Boronic acids are often hygroscopic and can absorb atmospheric moisture.[13]

-

Boroxine Formation: A key aspect of boronic acid chemistry is the propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[16][17] While this is a reversible process, the presence of boroxines can affect reaction stoichiometry and yield.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][13]

Table 3: Recommended Storage Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Store in a cool, dry place. Room temperature (15–25°C) is generally acceptable.[18] | Prevents degradation and minimizes moisture absorption. |

| Atmosphere | Keep container tightly closed. Storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to protect from moisture and air.[13] | Minimizes hygroscopicity and potential for boroxine formation. |

| Container | Store in the original, well-sealed container. High-density polyethylene (HDPE) or glass are suitable materials.[18] | Ensures integrity and prevents contamination. |

Step-by-Step Handling Protocol: Weighing and Dispensing

This protocol is designed as a self-validating system to minimize exposure during a common laboratory task.

Diagram 2: Workflow for Weighing Solid Compound This diagram details the sequential steps for safely weighing the powdered reagent.

Caption: Step-by-step protocol for safely weighing the compound.

-

Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Prepare the work surface by laying down absorbent, disposable bench paper.

-

Don all required PPE as specified in Table 2.

-

-

Execution:

-

Carefully transport the sealed container of this compound to the fume hood.

-

To minimize dust generation, do not pour the solid. Use a clean spatula to carefully transfer the desired amount to a tared, stable container.[12]

-

Once the desired amount is weighed, securely close the primary container.

-

-

Cleanup:

-

Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to collect any residual dust.

-

Dispose of the contaminated weigh paper, bench paper, and gloves in the designated solid chemical waste container.

-

Wash hands thoroughly with soap and water after removing PPE.[9][13]

-

Emergency and Disposal Procedures

Emergency Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]

Spill Management

-

Small Spills: Wearing full PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[12] Place into a suitable, labeled container for disposal. Clean the spill area with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department for assistance.

Waste Disposal

-

All chemical waste, including unused material and contaminated items, must be disposed of in accordance with local, state, and federal regulations.[11][16]

-

Given the potential genotoxicity, it may be prudent to consider chemical treatment to decompose residual boronic acid prior to disposal, for example, through protodeboronation under specific pH conditions, if compatible with the waste stream.[7] Consult with your EHS office for approved procedures.

Chemical Structure and Relationships

The safety assessment of this molecule is based on its constituent parts. The primary hazard is associated with the arylboronic acid core, modified by a non-hazardous amide-linked tetrahydrofuran substituent.

Diagram 3: Structural Relationship This diagram deconstructs the molecule to illustrate the basis of the surrogate safety approach.

Caption: Deconstruction of the target molecule into its core hazard and modifying groups.

References

- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.

- ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.

- Guidechem. (2024). How can the harm of Phenylboronic Acid be prevented with safety measures and guidelines?.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

- Thermo Fisher Scientific. (2025). Phenylboronic acid - SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). Safety Data Sheet for (7-Chloroquinolin-3-yl)boronic acid.

- PanReac AppliChem. (2024). 110140 - Phenylboronic acid - Safety Data Sheet.

- Rojas-Mayorquín, A. E., et al. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. PubMed.

- Princeton University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.

- LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.

- Organic Syntheses. (2009). Working with Hazardous Chemicals.

- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.

- Lab Alley. (2023). SAFETY DATA SHEET - Tetrahydrofuran.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.

- BLDpharm. (n.d.). 3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid.

- Wikipedia. (n.d.). Boronic acid.

- Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.

- PubChemLite. (n.d.). This compound.

- SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.

- Martins, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.

- Lab Alley. (n.d.). How to Store Boric Acid.

Sources

- 1. 1218790-83-0|(3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C12H16BNO4) [pubchemlite.lcsb.uni.lu]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. silicycle.com [silicycle.com]

- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. leelinework.com [leelinework.com]

- 16. orgsyn.org [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. laballey.com [laballey.com]

The Ascendant Role of Tetrahydrofuran-Containing Boronic Acids in Modern Chemistry: A Technical Guide

Abstract

The confluence of boronic acid chemistry with the structural and electronic properties of the tetrahydrofuran (THF) moiety has given rise to a class of reagents and pharmacophores with burgeoning potential across the scientific landscape. This technical guide provides an in-depth exploration of tetrahydrofuran-containing boronic acids, delineating their unique chemical attributes, synthesis, and diverse applications. With a focus on medicinal chemistry and organic synthesis, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their work. We will delve into their role as enzyme inhibitors, their utility as building blocks in cross-coupling reactions, and provide detailed experimental protocols to facilitate their practical application.

Introduction: The Strategic Integration of Tetrahydrofuran and Boronic Acid Moieties

Boronic acids have become indispensable tools in organic chemistry and medicinal chemistry, largely due to their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The boronic acid group, a Lewis acid, can form reversible covalent bonds with diols and the active site residues of certain enzymes, making it a privileged scaffold in drug design.[3][4]

The incorporation of a tetrahydrofuran ring into a boronic acid molecule introduces several advantageous features. The THF moiety, a saturated five-membered cyclic ether, can enhance solubility in organic solvents and aqueous media, modulate lipophilicity, and provide specific steric and electronic properties.[5] Furthermore, the oxygen atom in the THF ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[6] This unique combination of a reactive boronic acid and a versatile heterocyclic scaffold makes tetrahydrofuran-containing boronic acids a compelling class of molecules for a range of applications.

Potential Applications in Drug Discovery and Medicinal Chemistry

The ability of the boronic acid functional group to interact with serine and threonine residues in the active sites of enzymes has positioned these compounds as potent inhibitors of various proteases.[7][8] The tetrahydrofuran moiety can further enhance binding affinity and selectivity by engaging in specific interactions within the enzyme's binding pocket.

Enzyme Inhibition: A Focus on Serine Proteases

Serine proteases play crucial roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Boronic acids act as transition-state analog inhibitors, where the boron atom is attacked by the catalytic serine residue to form a stable tetrahedral intermediate.[8][9]

While direct examples of tetrahydrofuran-containing boronic acids as serine protease inhibitors are an emerging area of research, the principles of their design are well-established. The THF ring can be strategically positioned to occupy hydrophobic pockets or to form hydrogen bonds with the enzyme backbone, thereby increasing the inhibitor's potency and selectivity. For instance, in the design of HIV-1 protease inhibitors, substituted tetrahydrofuran derivatives have been successfully utilized as P2 ligands to enhance interactions with the enzyme's S2 subsite.[6] A similar strategy can be envisioned for designing tetrahydrofuran-containing boronic acid inhibitors for serine proteases.

Mechanism of Serine Protease Inhibition by a Boronic Acid

The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid, forming a covalent adduct with the catalytic serine residue.

Caption: Covalent inhibition of a serine protease by a boronic acid.

Case Study: Exploring the Potential of Tetrahydrofuran-Boronic Acids in Antiviral Therapy

Research into boronic acid-derived inhibitors has shown promise in antiviral applications. One study highlighted a boronic acid inhibitor featuring a bis-THF ligand that demonstrated potent enzyme inhibitory activity.[10] This finding underscores the potential of incorporating THF moieties to enhance the therapeutic efficacy of boronic acid-based drugs. The design of such molecules leverages the ability of the THF rings to form favorable interactions within the enzyme's active site, complementing the covalent bond formed by the boronic acid.

Utility in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[11][12][13] Tetrahydrofuran-containing boronic acids and their esters can serve as valuable building blocks in these reactions, allowing for the introduction of the THF moiety into complex molecules.

The use of tetrahydrofuran-2-ylboronic acid pinacol ester provides a stable and efficient means of incorporating a tetrahydrofuran ring at the 2-position. This can be particularly useful in the synthesis of natural products and pharmacologically active compounds where a cyclic ether is a key structural element.

The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of Tetrahydrofuran-2-ylboronic Acid Pinacol Ester

This protocol describes a general method for the synthesis of tetrahydrofuran-2-ylboronic acid pinacol ester, a versatile building block for Suzuki-Miyaura cross-coupling reactions. The synthesis typically involves the borylation of a suitable tetrahydrofuran precursor.

Materials:

-

2-Bromotetrahydrofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add bis(pinacolato)diboron (1.2 equivalents), potassium acetate (3.0 equivalents), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add 2-bromotetrahydrofuran (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired tetrahydrofuran-2-ylboronic acid pinacol ester.

Characterization: NMR Spectroscopy

The structure of the synthesized tetrahydrofuran-containing boronic acid esters can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tetrahydrofuran ring protons, typically in the range of 1.5-4.0 ppm. The protons on the carbon bearing the boronate ester will have a distinct chemical shift. The pinacol methyl groups will appear as a sharp singlet around 1.2-1.3 ppm.[1][14]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the tetrahydrofuran ring and the pinacol group. The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[14][15]

-

¹¹B NMR: The boron NMR spectrum will show a broad singlet characteristic of a tricoordinate boronate ester, typically in the range of +20 to +35 ppm.[14][15]

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ¹¹B NMR (CDCl₃, 128 MHz) δ (ppm) |

| Tetrahydrofuran-2-ylboronic acid pinacol ester | ~3.8-4.0 (m, 1H, O-CH-B), ~3.6-3.8 (m, 2H, O-CH₂), ~1.8-2.0 (m, 4H, CH₂-CH₂), 1.25 (s, 12H, C(CH₃)₂) | ~83.0 (C(CH₃)₂), ~68.0 (O-CH₂), ~30.0 (CH₂), ~25.0 (CH₂), ~24.8 (C(CH₃)₂) | ~33.0 (br s) |

Note: The exact chemical shifts may vary depending on the specific substitution pattern and the solvent used.

Conclusion and Future Outlook

Tetrahydrofuran-containing boronic acids represent a promising and versatile class of molecules with significant potential in both medicinal chemistry and organic synthesis. Their unique structural and electronic properties, arising from the synergistic combination of the tetrahydrofuran moiety and the boronic acid functional group, make them valuable tools for the development of novel therapeutics and the construction of complex molecular architectures. As research in this area continues to expand, we can anticipate the emergence of new applications for these compounds, further solidifying their importance in the chemical sciences. Future efforts will likely focus on the development of more efficient and stereoselective synthetic methods, as well as a deeper exploration of their biological activities and structure-activity relationships.

References

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform

- Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform

- WO2016149393A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents.

- BORONIC ACID DERIVATIVES AND THERAPEUTIC USES THEREOF - Patent 3781576 - EPO.

- Bicyclic Boronate VNRX-5133 Inhibits Metallo- and Serine-β-Lactamases | Journal of Medicinal Chemistry.

- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC - NIH.

- Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - NIH.

- US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents.

- WO2014107536A1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate.

- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH.

- Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH.

- US5780454A - Boronic ester and acid compounds - Google Patents.

- X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo).

- Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. PubMed.

- Applications of boronic acids in organic synthesis - ResearchGate.

- Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - NIH.

- X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF - ResearchGate.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

- Tetrahydrofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. Organic Syntheses.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.

- (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C - ResearchGate.

- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate.

- Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed. PubMed.

- The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f - ResearchGate.

- Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC - NIH.

- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC - NIH.

- CN103804329A - 2, 5-dihydroxy methyl furan or 2, 5-dihydroxy methyl tetrahydrofuran synthesis method - Google Patents.

- Multigram Synthesis of Diastereomerically Pure Tetrahydrofuran-diols | Request PDF.

- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Royal Society of Chemistry.

- Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC - PubMed Central.

- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF - ResearchGate.

- (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate.

- Synthesis, biological evaluation and molecular modeling of new tetrahydroacridine derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed. PubMed.

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - NIH.

- Synthesis and Biological Evaluation of Novel Bufalin Deriv

Sources

- 1. rsc.org [rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallographic study of boronic acid adducts with subtilisin BPN' (Novo). A model for the catalytic transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

literature review of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

An In-Depth Technical Guide to 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and drug development. While specific research on this compound is not extensively published, this document will synthesize information based on the well-established chemistry of its constituent moieties: the phenylboronic acid warhead, the benzamide linker, and the tetrahydrofuran group. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and related compounds.

Introduction to Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids (PBAs) have emerged as a "privileged" structural motif in drug discovery.[1] Their unique ability to form reversible covalent bonds with diols has made them invaluable for various therapeutic and diagnostic applications.[2] The boron atom in a boronic acid can exist in a neutral, trigonal planar state or a negatively charged, tetrahedral boronate state, a property that is sensitive to the surrounding pH.[3] This dynamic chemistry is fundamental to their use in drug-delivery systems, tissue engineering scaffolds, and as enzyme inhibitors.[4] The most notable example of a boronic acid in the clinic is bortezomib, a proteasome inhibitor used in cancer therapy.[5]

This compound integrates the reactive boronic acid group with a substituted benzamide structure, suggesting its potential as a targeted covalent inhibitor or a building block for more complex therapeutic agents.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1218790-83-0 | [6] |

| Molecular Formula | C12H16BNO4 | [7] |

| Molecular Weight | 249.07 g/mol | [8] |

| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2CCCO2)(O)O | [7] |

| Predicted XlogP | None available | [7] |

Proposed Synthesis Pathway

The proposed two-step synthesis is outlined below:

Step 1: Activation of 3-Carboxyphenylboronic Acid The carboxylic acid group of 3-carboxyphenylboronic acid is first activated to facilitate amide bond formation. This can be achieved using a variety of coupling agents.

Step 2: Amide Coupling The activated carboxylic acid is then reacted with (tetrahydrofuran-2-yl)methanamine to form the final product.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Amide Coupling

-

Dissolution: Dissolve 3-carboxyphenylboronic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Activation: Add a peptide coupling reagent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add (tetrahydrofuran-2-yl)methanamine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Postulated Biological Activity and Mechanism of Action

The biological activity of this compound is likely dominated by the phenylboronic acid moiety. Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[11] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[11]

Caption: General mechanism of serine protease inhibition.

The tetrahydrofuran and benzamide components are expected to influence the molecule's pharmacokinetic properties. The tetrahydrofuran moiety may enhance solubility and provides a three-dimensional structure that could influence binding to the target protein. The benzamide linker offers a rigid backbone and potential hydrogen bonding interactions.

Potential Research Applications and Experimental Workflows

Given its structure, this compound is a prime candidate for screening against various enzyme classes, particularly serine proteases like beta-lactamases, which are involved in antibiotic resistance.[11] It could also be explored in the context of glucose-sensing applications, a common use for phenylboronic acids.[3][12]

Proposed Experimental Workflow for Target Identification

The following workflow outlines a general approach for identifying the biological targets and characterizing the activity of this compound.

Caption: A workflow for biological evaluation.

Illustrative Data Summary

While no specific experimental data for this compound is publicly available, Table 2 provides a template for the types of data that would be crucial to collect during its evaluation.

| Parameter | Description | Illustrative Value |

| IC₅₀ | Half-maximal inhibitory concentration against a target enzyme. | e.g., 100 nM |

| Kᵢ | Inhibition constant, a measure of binding affinity. | e.g., 50 nM |

| Aqueous Solubility | The maximum concentration of the compound in water. | e.g., 50 µg/mL |

| Cell Permeability | The ability of the compound to cross cell membranes. | e.g., High (Caco-2) |

| Cytotoxicity (CC₅₀) | Concentration that causes death to 50% of cells. | e.g., >10 µM |

Conclusion

This compound represents a molecule with significant, albeit underexplored, potential in drug discovery. Its structure combines the proven utility of a phenylboronic acid with moieties that may confer favorable pharmacokinetic properties. The proposed synthetic route is straightforward, making the compound accessible for further investigation. Future research should focus on its synthesis and screening against relevant biological targets to unlock its therapeutic potential.

References

- Sanjoh, M., Miyahara, Y., Kataoka, K., & Matsumoto, A. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences, 30(1), 111-117.

- ResearchGate. (n.d.). General synthetic route for the synthesis of boronic acids 1.

- da Silva, J. F., & da Silva, F. de C. (2020).

- Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4162-4166.

- MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore.

- YouTube. (2021). Synthesis of Benzamide.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery.

- PubChemLite. (n.d.). This compound.

- BLDpharm. (n.d.). 3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid.

- YouTube. (2018).

- ChemScene. (n.d.). (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid.

- PubChem. (n.d.). Tetrahydrofuran-2-ylboronic acid.

- Benchchem. (2025). optimization of reaction conditions for benzamide synthesis.

- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

- ChemScene. (n.d.). (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid.

- MDPI. (2020).

- PMC - NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.

- Appchem. (n.d.). 4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid.

- ResearchGate. (n.d.). Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine.

- PMC - NIH. (2024). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464.

- Santa Cruz Biotechnology. (n.d.). 4-((Tetrahydrofuran-2-yl)methylcarbamoyl)phenylboronic acid.

- MDPI. (2019).

- PubMed. (2018).

- PubMed. (2013). Improvement on synthesis of different alkyl-phenylboronic acid.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 6. 1218790-83-0|(3-(((Tetrahydrofuran-2-yl)methyl)carbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C12H16BNO4) [pubchemlite.lcsb.uni.lu]

- 8. appchemical.com [appchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Characterization of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-((Tetrahydrofuran-2-YL)methylcarbamoyl)phenylboronic acid , a molecule of interest in medicinal chemistry and materials science. While direct access to pre-existing, publicly available experimental spectra for this specific compound (CAS No. 1218790-83-0) is limited, this guide offers a robust framework for its characterization. We will delve into the expected spectroscopic signatures based on its molecular structure and provide standardized protocols for data acquisition and interpretation. This document is structured to empower researchers to confidently acquire, analyze, and validate the spectroscopic data for this compound.

Compound Overview and Sourcing

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety, a common pharmacophore in drug design, and a tetrahydrofuran group, which can influence solubility and pharmacokinetic properties. The amide linkage provides structural rigidity.

-

Molecular Formula: C₁₂H₁₆BNO₄

-

Molecular Weight: 249.07 g/mol

-

CAS Number: 1218790-83-0

Currently, this compound is available from commercial suppliers such as BLDpharm.[1] While the product listing indicates the availability of NMR, HPLC, and LC-MS data, these are typically provided upon request or purchase.

Protocol for Data Acquisition from a Commercial Vendor:

-

Procure the Compound: Obtain a sample of this compound from a reputable supplier.

-

Request Certificate of Analysis (CoA): The CoA will provide initial purity data, often including HPLC or NMR results.

-

Request Full Spectroscopic Data: Contact the supplier's technical support to request the complete NMR, IR, and MS data files.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum will show distinct signals for the aromatic protons, the amide proton, and the protons of the tetrahydrofuran ring and the methylene bridge. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic C-H | 7.5 - 8.2 | Multiplet | 4H |

| Amide N-H | 8.5 - 9.0 | Triplet | 1H |

| Tetrahydrofuran C-H (α to O) | 3.8 - 4.2 | Multiplet | 1H |

| Tetrahydrofuran O-CH₂ | 3.6 - 3.9 | Multiplet | 2H |

| Methylene N-CH₂ | 3.2 - 3.6 | Multiplet | 2H |

| Tetrahydrofuran -CH₂- | 1.8 - 2.2 | Multiplet | 4H |

| Boronic Acid B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 170 |

| Aromatic C-B | 130 - 135 (broad) |

| Aromatic C-H | 120 - 135 |

| Aromatic C-C=O | 135 - 140 |

| Tetrahydrofuran C-O | 70 - 75 |

| Tetrahydrofuran O-CH₂ | 65 - 70 |

| Methylene N-CH₂ | 40 - 45 |

| Tetrahydrofuran -CH₂- | 25 - 35 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids to ensure solubility and to observe the exchangeable B(OH)₂ and NH protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C=O, and B-O bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| B-O Stretch | 1310 - 1380 | Strong |

| C-O Stretch (Ether) | 1050 - 1150 | Strong |

Experimental Protocol for IR Data Acquisition

-